molecular formula C12H13NO6 B8345685 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid

4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid

Cat. No.: B8345685
M. Wt: 267.23 g/mol
InChI Key: OYEBISLEPWWXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid is an organic compound that features a nitro group and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by esterification. One common method includes:

    Esterification: The carboxylic acid group is then esterified using 2-methylpropan-2-ol in the presence of a strong acid catalyst like sulfuric acid to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.

Major Products

    Reduction: 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid.

Scientific Research Applications

4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitrobenzoic acid
  • 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-aminobenzoic acid
  • 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-hydroxybenzoic acid

Uniqueness

4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro group and the ester group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This structural arrangement makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid

InChI

InChI=1S/C12H13NO6/c1-12(2,3)19-11(16)8-5-4-7(10(14)15)6-9(8)13(17)18/h4-6H,1-3H3,(H,14,15)

InChI Key

OYEBISLEPWWXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Nitro-terephthalic acid 1-tert-butyl ester 4-methyl ester (21.49 mmol) was dissolved in THF (143 mL) and treated with lithium hydroxide monohydrate (1.35 g, 32.24 mmol) in water (97 mL). The reaction was stirred at room temperature for 2 hours then partially evaporated, cooled with an ice/water bath and treated with 1N HCl dropwise (35 mL). Precipitation of a solid occurred. The mixture was then extracted with DCM (150 mL and 2×50 mL) The aqueous phase was further treated with 1N HCl (10 mL) and extracted with DCM (2×50 mL). The combined organic layers were then washed with water and finally with brine. After drying over sodium sulphate and evaporation, 5.34 g of title compound were obtained as a reddish solid in 93% overall yield.
Quantity
21.49 mmol
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Two

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